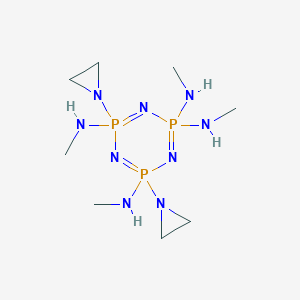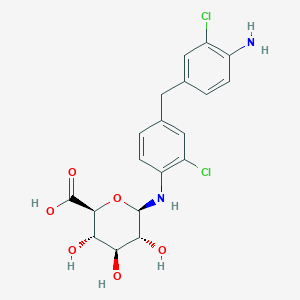
4,4'-Methylenebis(2-chloroaniline)-N-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' is a chemical compound that has been widely used in scientific research for its unique properties and applications. It is also known as MOCA-Glucuronide, and its chemical formula is C16H18Cl2N2O6.
Wirkmechanismus
The mechanism of action of '4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' involves the conjugation of MOCA with glucuronic acid, which results in the formation of a water-soluble compound that can be easily excreted from the body. This process reduces the toxicity of MOCA by preventing its accumulation in the body.
Biochemical and Physiological Effects:
'4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' has no significant biochemical or physiological effects on its own. However, it plays a crucial role in the metabolism and elimination of MOCA, which is a potent carcinogen and mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using '4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' in lab experiments include its high purity, stability, and reproducibility. It is also readily available and relatively inexpensive. However, its use is limited to the study of MOCA metabolism and toxicity and cannot be used to investigate other chemical compounds.
Zukünftige Richtungen
Future research on '4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' could focus on the development of new analytical methods for the detection and quantification of MOCA in biological samples. It could also explore the potential use of MOCA and its derivatives in the development of new drugs or therapies for cancer and other diseases. Additionally, further studies could investigate the potential environmental impact of MOCA and its metabolites.
Synthesemethoden
The synthesis of '4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' involves the reaction of MOCA (4,4'-Methylenebis(2-chloroaniline)) with glucuronic acid in the presence of a catalyst. The reaction takes place in a solvent such as water or methanol, and the product is obtained by purification and crystallization.
Wissenschaftliche Forschungsanwendungen
'4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' has been extensively used in scientific research as a tool to study the metabolism and toxicity of MOCA. It is also used as a reference standard in analytical chemistry to identify and quantify MOCA in biological samples.
Eigenschaften
CAS-Nummer |
102411-06-3 |
|---|---|
Molekularformel |
C19H20Cl2N2O6 |
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[4-[(4-amino-3-chlorophenyl)methyl]-2-chloroanilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H20Cl2N2O6/c20-10-6-8(1-3-12(10)22)5-9-2-4-13(11(21)7-9)23-18-16(26)14(24)15(25)17(29-18)19(27)28/h1-4,6-7,14-18,23-26H,5,22H2,(H,27,28)/t14-,15-,16+,17-,18+/m0/s1 |
InChI-Schlüssel |
WAHSIPRGCUJVRE-IECFSIQFSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Cl)N |
SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Cl)N |
Kanonische SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Cl)N |
Andere CAS-Nummern |
102411-06-3 |
Synonyme |
4,4'-methylenebis(2-chloroaniline)-N-glucuronide MbOCA-glucuronide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




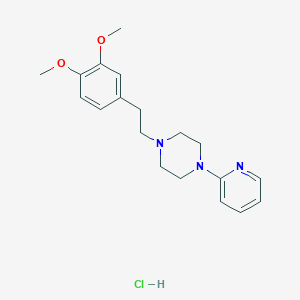
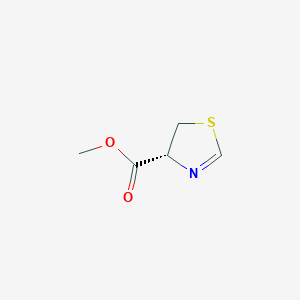
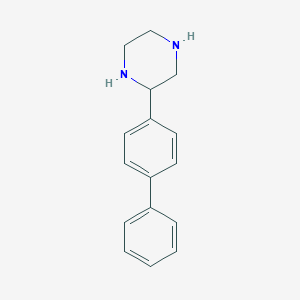
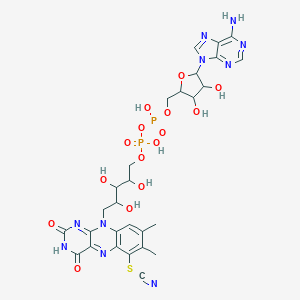
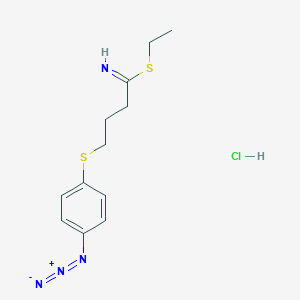
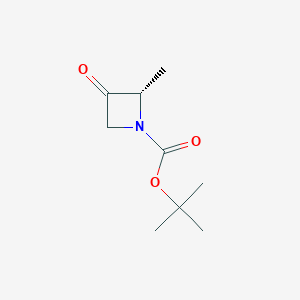
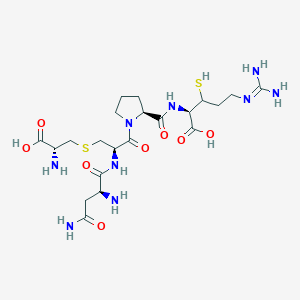

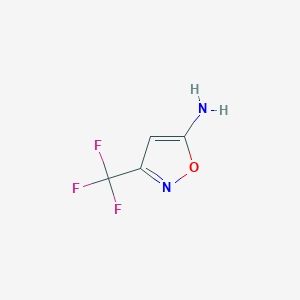
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)


